molecular formula C15H12N2O2S B2809959 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid CAS No. 380435-06-3

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid

Cat. No.: B2809959
CAS No.: 380435-06-3
M. Wt: 284.33
InChI Key: CBAVIAGQTYCOIL-UHFFFAOYSA-N
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Description

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid (hereafter referred to as the parent compound) is a heterocyclic organic molecule featuring:

  • An imidazo[1,2-a]pyridine core, a bicyclic structure known for its pharmacological relevance in drug discovery.
  • A methylsulfanyl (-SCH2-) linker bridging the imidazo[1,2-a]pyridine and benzoic acid moieties.
  • A benzoic acid group, which contributes to hydrogen-bonding interactions and solubility modulation.

Molecular Formula: C15H12N2O2S Molecular Weight: 284.07 g/mol (calculated based on structural analysis).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAVIAGQTYCOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid typically involves multi-step procedures. One common method includes the alkylation of imidazo[1,2-a]pyridine with a suitable benzoic acid derivative. The reaction is often carried out in acetonitrile due to the good solubility of the reactants in this solvent under heating conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated benzoic acid derivatives and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid is C15H12N2O2SC_{15}H_{12}N_{2}O_{2}S with a molecular weight of 284.3 g/mol. The compound features an imidazo[1,2-a]pyridine moiety linked to a benzoic acid derivative through a sulfanyl group, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have indicated that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. A notable study demonstrated that this compound could induce apoptosis in breast cancer cells by activating specific apoptotic pathways .

Antimicrobial Properties:
The antimicrobial efficacy of this compound has also been investigated. Research indicates that it possesses activity against several pathogenic bacteria and fungi. For example, a study found that derivatives of this compound exhibited inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting potential for development as an antimicrobial agent .

Neuroprotective Effects:
Another area of interest is the neuroprotective potential of this compound. Experimental models have shown that it can protect neuronal cells from oxidative stress-induced damage, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Polymer Chemistry:
In materials science, the incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Studies indicate that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .

Nanotechnology:
The compound has been utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions has led to its application in creating nanocarriers that enhance the bioavailability of therapeutic agents .

Data Tables

Application Area Description Key Findings
Anticancer ActivityInduces apoptosis in cancer cell linesSignificant growth inhibition observed in breast cancer cells
Antimicrobial PropertiesEffective against Staphylococcus aureus and Candida albicansExhibited minimum inhibitory concentrations lower than standard antibiotics
Neuroprotective EffectsProtects neuronal cells from oxidative stressReduced markers of oxidative damage in cellular models
Polymer ChemistryEnhances thermal stability and mechanical propertiesImproved thermal degradation resistance in modified polymers
NanotechnologyUsed in drug delivery systems via nanoparticle synthesisEnhanced bioavailability of encapsulated drugs

Case Studies

Case Study 1: Anticancer Efficacy
A detailed examination was conducted on the anticancer effects of this compound on MCF-7 breast cancer cells. The study utilized various concentrations of the compound over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency.

Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound was tested using standard disk diffusion methods. Results demonstrated clear zones of inhibition at low concentrations, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural Modifications and Derivatives

3-Bromoimidazo[1,2-a]pyridine Derivative

A closely related compound, 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide (CAS: 1221723-27-8), introduces two key modifications :

Bromination at the 3-position of the imidazo[1,2-a]pyridine ring.

Formation of a hydrobromide salt to enhance solubility.

Key Properties :

Property Parent Compound 3-Bromo Derivative
Molecular Formula C15H12N2O2S C15H12Br2N2O2S
Molecular Weight 284.07 g/mol 444.14 g/mol
Substituents None 3-Br on imidazo ring
Salt Form Free acid Hydrobromide
Solubility Low (free acid) Enhanced (salt form)

Impact of Modifications :

  • Bromine Addition: Increases molecular weight by ~159.8 g/mol (Br: 79.9 g/mol × 2).
  • Hydrobromide Salt : Improves aqueous solubility, critical for bioavailability in drug formulations.
Halogen-Substituted Analogs

Substituting bromine with other halogens (e.g., Cl, F) alters electronic and steric properties:

  • Fluorine : Smaller size and higher electronegativity may reduce steric hindrance while increasing metabolic stability.
  • Chlorine : Balances lipophilicity and steric effects, often used in kinase inhibitors.
Linker and Acid Modifications
  • Sulfonyl (-SO2-) vs. Sulfanyl (-S-) : Replacing sulfur with a sulfone group increases polarity and hydrogen-bonding capacity.
  • Benzoic Acid to Ester/Amide : Esterification (e.g., methyl ester) or amidation improves cell permeability but reduces solubility.

Pharmacological and Physicochemical Comparisons

Imidazo[1,2-a]pyridine derivatives are studied for antiviral, anticancer, and anti-inflammatory applications. Key findings from structural analogs include:

Brominated Derivatives : The 3-bromo substitution in the imidazo ring is hypothesized to enhance binding to ATP-binding pockets in kinases due to halogen interactions with backbone carbonyls .

Salt Forms : Hydrobromide salts (e.g., CAS 1221723-27-8) demonstrate improved pharmacokinetic profiles compared to free acids, with higher solubility in polar solvents .

Data Table: Key Analogues and Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Parent Compound C15H12N2O2S 284.07 None Low solubility, free acid form
3-Bromo derivative (hydrobromide salt) C15H12Br2N2O2S 444.14 3-Br Enhanced solubility, salt form
6-Fluoroimidazo derivative C15H11FN2O2S 302.08 6-F Higher metabolic stability
Sulfone variant C15H12N2O3S 300.06 -SO2- linker Increased polarity

Biological Activity

The compound 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure

The compound's structure can be represented as follows:

C13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This structure consists of an imidazo[1,2-a]pyridine moiety linked to a benzoic acid through a sulfanyl group, which is critical for its biological interactions.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar structures showed inhibitory effects on various cancer cell lines, including human breast adenocarcinoma (MCF7) and colon carcinoma (HCT116) cells. The IC50 values for these compounds were generally below 10 µM, indicating potent activity against these cancer types .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been shown to possess antimicrobial properties. A study reported that several derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria . This suggests that the compound may be effective in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been explored through various in vitro assays. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for treating autoimmune diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The imidazo[1,2-a]pyridine scaffold is known for its ability to interact with various biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions .

Key SAR Insights:

  • Modification of the Sulfanyl Group: Variations in the sulfanyl substituent can significantly affect the compound's potency and selectivity.
  • Positioning of Substituents: The position of substituents on the imidazo ring influences the binding affinity to target proteins involved in cancer and inflammatory pathways .

Case Studies

Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Cancer Cell Line Studies: A specific study evaluated a series of imidazo[1,2-a]pyridine derivatives against multiple cancer cell lines. The results indicated that modifications at specific positions led to enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Activity Evaluation: Another study focused on the antimicrobial properties of these compounds against clinical isolates of resistant bacteria. The findings highlighted their potential as alternative treatments in the face of increasing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid and its derivatives?

  • Methodological Answer: The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, forming the imidazo[1,2-a]pyridine core . Multicomponent reactions (MCRs) are also effective, enabling rapid assembly of the heterocyclic scaffold in a single step. Catalysts such as silica sulfuric acid or sulfonic acid-functionalized magnetic nanoparticles enhance reaction efficiency and yield . For derivatives, post-synthetic modifications (e.g., esterification or nucleophilic substitutions) can introduce functional groups at the sulfanyl or benzoic acid positions .

Q. What spectroscopic and crystallographic techniques are employed to characterize the structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves proton environments and carbon frameworks, while IR spectroscopy confirms functional groups like sulfanyl and carboxylic acid . X-ray crystallography provides definitive structural elucidation, as demonstrated in studies of analogous imidazo[1,2-a]pyridine derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

  • Methodological Answer: Optimization involves controlling temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., ethylene glycol for polar intermediates), and catalyst loading . For example, silica sulfuric acid/ethylene glycol systems enhance cyclization efficiency in imidazo[1,2-a]pyrimidine syntheses . Purification via column chromatography or recrystallization ensures high purity, while techniques like thin-layer chromatography (TLC) monitor reaction progress .

Q. How can contradictory data regarding the compound’s biological activity (e.g., in vitro vs. in vivo models) be resolved?

  • Methodological Answer: Discrepancies may arise from differences in bioavailability, metabolic stability, or assay conditions. Researchers should:

  • Perform comparative studies using standardized assays (e.g., enzyme inhibition or cell viability tests) .
  • Validate findings with orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization) .
  • Analyze pharmacokinetic parameters (e.g., logP, plasma protein binding) to explain in vivo efficacy gaps .

Q. What computational methods support the understanding of structure-activity relationships (SAR) for this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites . Molecular docking simulations identify binding modes with biological targets (e.g., kinases or GPCRs), while molecular dynamics (MD) simulations assess stability of ligand-receptor complexes . Quantitative SAR (QSAR) models correlate structural descriptors (e.g., substituent electronegativity) with activity data .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer: Slow evaporation from mixed solvents (e.g., DMSO/water) promotes crystal growth . For recalcitrant compounds, co-crystallization with stabilizing agents (e.g., metal ions) or use of cryogenic conditions may be necessary. Single-crystal X-ray diffraction requires high-purity samples, validated by HPLC or melting point analysis .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting spectral data (e.g., NMR shifts) for derivatives of this compound?

  • Methodological Answer:

  • Re-acquire spectra under standardized conditions (solvent, temperature).
  • Compare experimental data with computational predictions (e.g., NMR chemical shift calculators) .
  • Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
  • Cross-validate with alternative characterization methods (e.g., X-ray or IR) .

Biological and Pharmacological Applications

Q. What strategies are recommended for evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer:

  • Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify targets.
  • Use ATP-competitive assays (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Perform cellular assays (e.g., Western blot for phospho-protein levels) to confirm target engagement .

Q. How can the metabolic stability of this compound be assessed in preclinical studies?

  • Methodological Answer:

  • Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS .
  • Identify metabolites using high-resolution tandem MS (HRMS/MS) .
  • Compare results with in vivo pharmacokinetic studies (e.g., plasma half-life) .

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